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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic

methodologies, and biological significance of Tetrahydrocyclopenta[b]indol-2-amine. This

bicyclic heterocyclic compound, featuring a fused cyclopentane-indole scaffold with an amine

substituent, is a molecule of interest in medicinal chemistry due to its potential as a

pharmacophore in drug design.

Core Molecular Attributes

Property Value Reference
Molecular Formula C11H12N:2 [11[2]
Molecular Weight 172.23 g/mol [1][2]
CAS Number 1263284-26-9 [1][2]
Appearance Light ye-zllow to brown o
crystalline powder
Melting Point 104.0 to 109.0 °C [1]
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Spectroscopic Data

Detailed experimental spectroscopic data for Tetrahydrocyclopenta[b]indol-2-amine is not

readily available in public databases. The following tables are based on predicted values and

typical spectral characteristics for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR (500 MHz, CDCIs)

Chemical Shift o . .
Multiplicity Integration Assignment
(ppm)
Aromatic protons
~75-7.0 m 4H
(indole ring)
~4.0-35 m 1H CH-NH:z
CH: (cyclopentane
~3.0-2.5 m 4H _ 2 (cyclop
ring)
~2.0 brs 2H NH:2
~1.5 s (br) 1H Indole N-H
Predicted 3C NMR (125 MHz, CDCIs)
Chemical Shift (ppm) Assignment

~140 - 120 Aromatic carbons (indole ring)
~125-110 Aromatic carbons (indole ring)
~60 - 50 CH-NH2

~40 - 20 CHz (cyclopentane ring)

Infrared (IR) Spectroscopy

The IR spectrum of Tetrahydrocyclopenta[b]indol-2-amine is expected to exhibit characteristic

absorption bands for its functional groups.
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Wavenumber (cm~?)

Intensity

Assignment

~3400-3200 Medium, Broad N-H stretch (amine and indole)
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch
~1620-1580 Medium N-H bend (primary amine)
~1470-1450 Medium Aromatic C=C stretch

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum is expected to show a molecular ion peak and

characteristic fragmentation patterns.

miz Relative Intensity (%) Assighment
172 Moderate [M]*
155 High [M - NHs]*
[M - C2Ha4]* (from cyclopentane
144 Moderate )
ring)
130 High [Indole fragment]*
117 Moderate [Indole fragment - NH]*

Experimental Protocols
Synthesis of Tetrahydrocyclopenta[b]indol-2-amine

A common synthetic route involves a multi-step process starting with the Fischer indole

synthesis followed by functional group manipulation to introduce the amine.[1]

Step 1: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine

phenylhydrazine and cyclopentanone in a suitable acidic catalyst, such as sulfuric acid
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(H2S0a4) or polyphosphoric acid.[1]

o Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress
can be monitored by thin-layer chromatography (TLC).

o Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a
base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.qg.,
ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel.

Step 2: Introduction of the Amine Group via Reductive Amination

e Formation of the Imine: The 1,2,3,4-tetrahydrocyclopenta[b]indole from Step 1 can be
oxidized to the corresponding ketone. This ketone is then reacted with ammonia or an
ammonium salt (e.g., ammonium acetate) to form an imine intermediate.[1]

e Reduction to the Amine: The imine is then reduced to the primary amine. A common reducing
agent for this transformation is sodium cyanoborohydride (NaBHsCN) or catalytic
hydrogenation (Hz over a palladium catalyst).[1]

o Work-up and Purification: After the reduction is complete, quench the reaction carefully.
Adjust the pH to basic and extract the product with an organic solvent. Purify the final
compound, Tetrahydrocyclopenta[blindol-2-amine, by column chromatography or
recrystallization.

Experimental Workflow for Synthesis
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Caption: Synthetic pathway to Tetrahydrocyclopenta[b]indol-2-amine.

Spectroscopic Analysis Protocol

NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6
mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard.

NMR Data Acquisition: Acquire *H and 13C NMR spectra on a 400 or 500 MHz spectrometer.

IR Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr)
or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

IR Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.

MS Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

MS Data Acquisition: Analyze the sample using an electron ionization (El) or electrospray
ionization (ESI) mass spectrometer.
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Biological Significance and Mechanism of Action

Tetrahydrocyclopenta[b]indol-2-amine has garnered attention for its potential biological
activities. It is investigated as a potential agonist of the sphingosine-1-phosphate receptor 1
(S1P1), which is involved in various cellular processes.[1] Its interaction with specific molecular
targets, such as receptors and enzymes, is the basis for its observed biological effects.[1]

The compound has shown potential in the following areas:

» Anticancer Activity: It has demonstrated cytotoxic effects against various cancer cell lines in
vitro.[1]

» Antimicrobial Properties: It is also being investigated for its potential to inhibit the growth of
various microorganisms.[1]

The precise signaling pathways through which Tetrahydrocyclopenta[b]indol-2-amine exerts its
effects are still under investigation.

Logical Workflow for Compound Characterization
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Caption: Workflow for the characterization of the synthesized compound.
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This guide serves as a foundational resource for professionals engaged in the research and
development of novel therapeutics. The provided data and protocols are intended to facilitate
further investigation into the chemical and biological properties of Tetrahydrocyclopenta[b]indol-
2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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